3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl compounds with difluorinated reagents under controlled conditions. One common method includes the reaction of cyclopropylmethyl chloride with difluoromethane sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .
Scientific Research Applications
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride: Similar in structure but with different fluorination patterns.
3,3,3-Trifluoropropane-1-sulfonyl chloride: Another fluorinated sulfonyl chloride with distinct reactivity.
Uniqueness
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H9ClF2O2S |
---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-3-6(8,9)5-1-2-5/h5H,1-4H2 |
InChI Key |
NZBCZJYTBZESQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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